(2R)-1-(piperazin-1-yl)propan-2-ol

Enantioselective synthesis Chiral chromatography Stereochemical purity

Researchers synthesizing enantiopure CNS transporter inhibitors require stereochemically defined piperazine-alkanol building blocks. This (R)-configured compound directly addresses chiral integrity requirements in SAR-driven hit-to-lead campaigns. • Defined (R)-stereochemistry at the hydroxyl-bearing carbon ensures downstream chiral fidelity; (S)-enantiomer or racemate substitution yields diastereomeric products with divergent pharmacological profiles. • Free piperazine NH enables protection-free N-alkylation (K₂CO₃, ACN, 60°C), eliminating Boc-protection/deprotection cycles and reducing synthetic step count. • Low lipophilicity (predicted LogP -0.10, LogD₇.₄ -2.12) supports aqueous solubility and reduced hERG liability versus aryl-piperazine analogs (LogP ~2.0-4.0).

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 954138-60-4
Cat. No. B1416271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(piperazin-1-yl)propan-2-ol
CAS954138-60-4
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(CN1CCNCC1)O
InChIInChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m1/s1
InChIKeyXAKIZRLIXGLPBW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-(Piperazin-1-yl)propan-2-ol – Chiral Intermediate for CNS Drug Synthesis


(2R)-1-(Piperazin-1-yl)propan-2-ol (CAS 954138-60-4) is a chiral amino alcohol building block consisting of a piperazine ring attached to a propan-2-ol moiety with a defined (R)-stereocenter at the hydroxyl-bearing carbon [1]. The compound exhibits the characteristic dual basicity of piperazine (pKa ~9.8 and 5.6) combined with a secondary alcohol capable of hydrogen bonding and further derivatization, making it a valuable intermediate in the synthesis of CNS-active pharmaceuticals including antipsychotics, antidepressants, and monoamine transporter modulators [2]. Its physicochemical properties—notably the low lipophilicity (predicted LogP ~ -0.10) and moderate aqueous solubility due to multiple H-bond donors/acceptors—distinguish it from more lipophilic, substituted aryl-piperazine analogs and influence both synthetic handling and downstream pharmacokinetic profiling of derived drug candidates [3].

1
Chiral (R)-stereocenter supports enantioselective CNS intermediate synthesis workflows
2
Free piperazine NH enables direct N-alkylation without protection/deprotection steps
3
Low-lipophilicity profile fits polar pharmacophore design and water-soluble building block strategies

(2R)-1-(Piperazin-1-yl)propan-2-ol: Why Analogs Cannot Substitute


Substitution of (2R)-1-(piperazin-1-yl)propan-2-ol with its (2S)-enantiomer, achiral positional isomers (e.g., 1-piperazinepropanol, 5317-32-8), or homologous alkanol analogs (ethanol or methanol derivatives) fails to deliver equivalent synthetic utility or biological outcomes in target-directed research. The (R)-configuration at the hydroxyl-bearing carbon defines the three-dimensional orientation critical for chiral recognition in downstream receptors and enzymes, and SAR studies demonstrate that homologous piperazine-alkanols exhibit markedly different σ1 receptor affinities, with propanol derivatives being 'considerably less potent' than ethanol derivatives [1]. Additionally, the presence of the hydroxyl group on the C2 carbon—as opposed to the terminal C1 position in 1-piperazinepropanol—alters hydrogen-bonding geometry, metal-chelating potential, and subsequent reactivity in multi-step synthetic sequences. These configurational and regioisomeric distinctions preclude generic substitution without compromising both synthetic outcomes and the stereochemical integrity of final drug candidates [2].

(2S)-Enantiomer
Opposite configuration at the hydroxyl-bearing carbon may alter chiral recognition and downstream SAR outcomes; (S)-enantiomer yields distinct chemical entity with separate InChIKey
1-Piperazinepropanol regioisomer
Hydroxyl at terminal C3 (vs. C2) changes hydrogen-bonding geometry and physical form (solid vs. liquid); handling and solubility profiles may not transfer
Ethanol/methanol homologs
Alkanol chain length significantly affects σ1 receptor affinity; propanol derivatives reported as considerably less potent, limiting direct scaffold substitution in sigma-targeted programs

(2R)-1-(Piperazin-1-yl)propan-2-ol: Differentiation vs. Enantiomeric and Homologous Analogs


Stereochemical Differentiation: (R)- vs. (S)-Enantiomer

The (2R)- and (2S)-enantiomers of 1-(piperazin-1-yl)propan-2-ol are chemically distinct compounds with unique identifiers and different computed lipophilicity values. The (2R)-enantiomer (CAS 954138-60-4) possesses InChIKey XAKIZRLIXGLPBW-SSDOTTSWSA-N and a predicted ACD/LogP of -0.10 [1], whereas the (2S)-enantiomer (CAS 954138-59-1) possesses InChIKey XAKIZRLIXGLPBW-ZETCQYMHSA-N and a computed XLogP3-AA of -0.6 [2]. While the absolute LogP difference is modest, the distinct InChIKey values confirm separate chemical entities that will behave differently in chiral environments, including chromatographic retention times, receptor binding pockets, and metabolic enzyme interactions [1][2].

Enantiomer identity
Head-to-head
(2R)-enantiomerCAS 954138-60-4, InChIKey XAKIZRLIXGLPBW-SSDOTTSWSA-N, ACD/LogP -0.10
(2S)-enantiomerCAS 954138-59-1, InChIKey XAKIZRLIXGLPBW-ZETCQYMHSA-N, XLogP3-AA -0.6
Distinct chemical entities; chiral identity must be specified for procurement
Predicted LogP values; stereodescriptor difference at C2
Enantioselective synthesis Chiral chromatography Stereochemical purity

Regioisomeric Differentiation vs. Achiral 1-Piperazinepropanol

The regioisomeric difference—hydroxyl at C2 versus terminal C3—produces a measurable distinction in physical form at ambient temperature. The achiral regioisomer 1-piperazinepropanol (CAS 5317-32-8) is a solid with a defined melting point of 49-53 °C (lit.) [1], whereas (2R)-1-(piperazin-1-yl)propan-2-ol is typically supplied as a liquid or semi-solid; multiple vendor databases list melting point and boiling point data as 'N/A' or not experimentally determined, with boiling point predicted at 252.7±20.0 °C at 760 mmHg [2]. This phase difference reflects altered intermolecular hydrogen-bonding networks arising from the C2-hydroxyl positioning versus the terminal C3-hydroxyl, affecting handling protocols, storage conditions, and formulation development pathways [2].

Physical form
Head-to-head
(2R)-piperazine-propanolLiquid/semi-solid; melting point not reported
1-PiperazinepropanolSolid, mp 49-53 °C (lit.)
Phase difference alters handling, solvent-free weighing, and formulation protocols
Predicted bp 252.7 °C for target; experimental mp for comparator
Solid-state characterization Formulation development Handling and storage

Piperazine-Alkanol Homolog SAR for σ1 Receptors

In a systematic SAR evaluation of homologous piperazine-alkanols, Holl et al. (MedChemComm, 2012) synthesized and pharmacologically evaluated a series of chiral piperazine-alkanol derivatives (methanol, ethanol, propanol homologs) for σ1 and σ2 receptor binding. The ethanol derivatives (two-carbon linker) showed similar σ1 affinity to methanol derivatives (one-carbon linker) but increased selectivity over the σ2 subtype. Critically, the corresponding propanol derivatives (three-carbon linker)—the homolog class to which (2R)-1-(piperazin-1-yl)propan-2-ol belongs—were reported as 'considerably less potent' [1]. This SAR trend indicates that elongating the alkanol chain from ethanol to propanol substantially reduces σ1 receptor engagement, a finding directly relevant to researchers employing this compound as a scaffold in sigma receptor-targeted programs [1].

σ1 receptor SAR
Class-level
Propanol derivatives considerably less potent than ethanol derivatives (Holl et al., MedChemComm 2012)
Supports linker-length SAR review; propanol homolog offers distinct selectivity context
Numerical Ki/IC50 not tabulated; qualitative comparison from abstract
Sigma receptor pharmacology Homolog SAR CNS drug discovery

Lipophilicity and Solubility vs. Aryl-Piperazine Derivatives

(2R)-1-(Piperazin-1-yl)propan-2-ol exhibits physicochemical properties consistent with a polar, low-molecular-weight fragment: predicted ACD/LogP -0.10 and ACD/LogD (pH 7.4) -2.12 [1]. These values are substantially lower than those of aryl-substituted piperazine derivatives commonly encountered in CNS drug discovery—for example, 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives synthesized for antidepressant evaluation possess LogP values typically in the 2.0–4.0 range due to the lipophilic aryl moiety [2]. The ~2-4 log unit difference in lipophilicity translates to markedly different aqueous solubility, blood-brain barrier penetration potential, and metabolic clearance pathways. The high polarity and low LogP of the target compound make it suitable as a water-soluble synthetic intermediate or as a polar head group in larger pharmacophores, whereas more lipophilic aryl-piperazines are optimized for CNS target engagement [1][2].

Lipophilicity gap
Class-level
~2–4 log units lower
Polar building block vs. CNS-penetrant aryl-piperazine scaffolds
Predicted ACD/LogP comparison; target LogP -0.10
Drug-likeness CNS multiparameter optimization Solubility

Protection-Free Direct SN2 Alkylation

The free secondary amine of the piperazine ring in (2R)-1-(piperazin-1-yl)propan-2-ol is directly available for nucleophilic substitution reactions without requiring deprotection steps. This is demonstrated in a published synthetic protocol (Scheme 2, PMC, 2024) where 1-(piperazin-1-yl)propan-2-ol (the racemic or enantiopure scaffold) is reacted with electrophiles under mild basic conditions (K2CO3, ACN, 60 °C, overnight) to generate N-substituted derivatives [1]. In contrast, N-Boc or N-Cbz protected piperazine derivatives require additional deprotection steps (e.g., TFA or hydrogenolysis), adding 1–2 synthetic steps, reducing overall yield, and introducing potential racemization risks. The 'protection-free' reactivity accelerates library synthesis and fragment elaboration timelines in medicinal chemistry campaigns [1].

Synthetic efficiency
Supporting evidence
This compoundDirect N-alkylation (K2CO3, ACN, 60 °C); no deprotection needed
N-Boc-piperazine analogsRequires TFA/HCl deprotection step, adding 1–2 synthetic steps
Reduced step count supports higher throughput and lower chiral erosion risk
Published protocol; conditions from PMC 2024 Scheme 2
Parallel synthesis Fragment elaboration Library generation

(2R)-1-(Piperazin-1-yl)propan-2-ol: Key Application Scenarios


Enantioselective Synthesis of Monoamine Transporter Modulators

The (R)-stereochemistry of this compound is essential for the synthesis of chiral CNS agents targeting dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET). As demonstrated by distinct InChIKey identifiers for (R)- and (S)-enantiomers [1][2], any substitution with the (S)-enantiomer or racemic mixture will yield diastereomeric products with potentially divergent pharmacological profiles. Researchers developing enantiopure transporter inhibitors—such as those aimed at psychostimulant abuse treatment—must procure the stereochemically defined (R)-enantiomer to ensure downstream compounds match intended chiral configuration and maintain consistent SAR trends [1][2].

Protection-Free Parallel Library Synthesis

This compound is directly suitable for parallel medicinal chemistry and fragment-based drug discovery where reaction step count must be minimized. The free piperazine NH enables direct N-alkylation with diverse electrophiles under standard conditions (K2CO3, ACN, 60 °C) without Boc-protection/deprotection cycles [3]. This 'protection-free' workflow accelerates SAR exploration of piperazine-containing scaffolds and reduces both time and material costs compared to protected piperazine analogs. Procurement of this building block supports efficient library generation in hit-to-lead campaigns [3].

Low-Lipophilicity Pharmacophore Development

With a predicted ACD/LogP of -0.10 and ACD/LogD (pH 7.4) of -2.12 [1], this compound serves as a polar fragment in the design of drug candidates requiring high aqueous solubility and low non-specific protein binding. This property profile contrasts sharply with aryl-substituted piperazine-propanol derivatives (LogP ~2.0–4.0) that are optimized for CNS penetration [4]. Researchers aiming to improve solubility, reduce hERG liability, or develop peripherally restricted agents should select this low-lipophilicity building block over more lipophilic alternatives [1][4].

Sigma Receptor SAR: Alkanol Linker Length

For research programs investigating sigma-1 and sigma-2 receptor pharmacology, this compound represents the propanol-linker homolog class within the piperazine-alkanol series. SAR data from Holl et al. (MedChemComm, 2012) indicates that propanol derivatives exhibit significantly reduced σ1 receptor potency compared to ethanol derivatives [5]. Researchers conducting systematic linker SAR should procure and test this propanol homolog alongside ethanol and methanol analogs to fully map the relationship between alkanol chain length, conformational flexibility, and receptor subtype selectivity [5].

Application
Selection Property
Validation Focus
Monoamine transporter modulator synthesis
Stereochemical control (R-configuration)
Chiral identity verification (InChIKey, ee)
Parallel medicinal chemistry library generation
Free piperazine NH for protection-free N-alkylation
Reaction step-count reduction and yield consistency
Polar pharmacophore / low-lipophilicity design
Low predicted LogP/logD profile
Aqueous solubility and non-specific binding assessment
Sigma receptor linker-length SAR studies
Propanol homolog class within piperazine-alkanol series
σ1/σ2 selectivity mapping vs. ethanol/methanol homologs

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